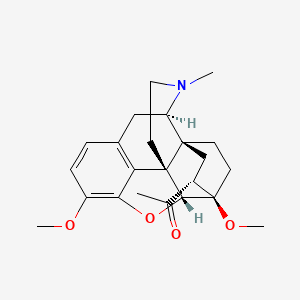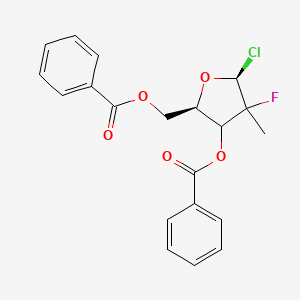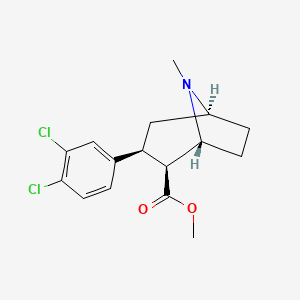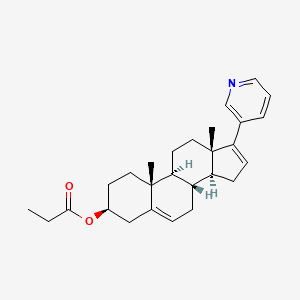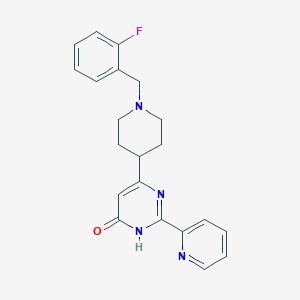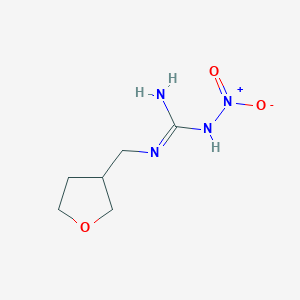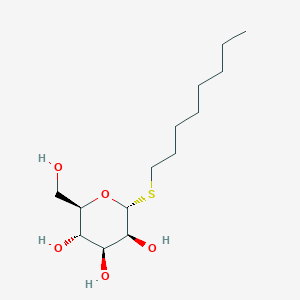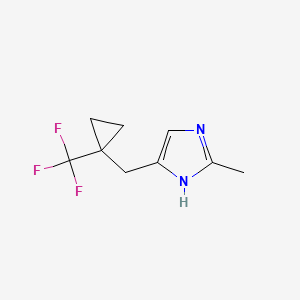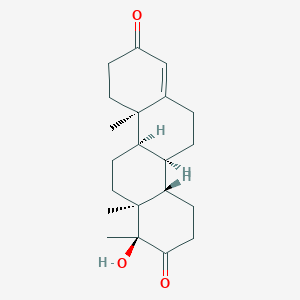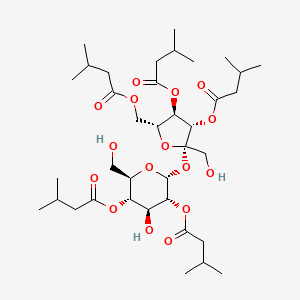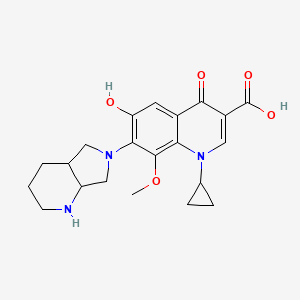
6-Hydroxymoxifloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxymoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic widely used to treat various bacterial infections. Moxifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The hydroxylation at the 6th position of moxifloxacin enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymoxifloxacin typically involves the hydroxylation of moxifloxacin. One common method is the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or methanol, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product with high purity.
化学反应分析
Types of Reactions
6-Hydroxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to moxifloxacin.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of 6-ketomoxifloxacin.
Reduction: Regeneration of moxifloxacin.
Substitution: Formation of 6-halogenated derivatives of moxifloxacin.
科学研究应用
6-Hydroxymoxifloxacin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on fluoroquinolone antibiotics.
Biology: Investigated for its enhanced antibacterial activity and potential to overcome bacterial resistance.
Medicine: Explored for its therapeutic potential in treating infections resistant to conventional antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of 6-Hydroxymoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By blocking these enzymes, this compound prevents bacterial cell division and leads to cell death. The hydroxylation at the 6th position may enhance binding affinity to the target enzymes, increasing its antibacterial potency.
相似化合物的比较
Similar Compounds
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.
Uniqueness
6-Hydroxymoxifloxacin stands out due to its enhanced antibacterial activity and potential to overcome resistance mechanisms. The hydroxyl group at the 6th position may improve its pharmacokinetic properties, such as absorption and distribution, making it a promising candidate for further development.
属性
分子式 |
C21H25N3O5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-hydroxy-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H25N3O5/c1-29-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-16(25)18(20)23-8-11-3-2-6-22-15(11)10-23/h7,9,11-12,15,22,25H,2-6,8,10H2,1H3,(H,27,28) |
InChI 键 |
CQPJLVCXRCKDBY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)O)C(=O)C(=CN2C5CC5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


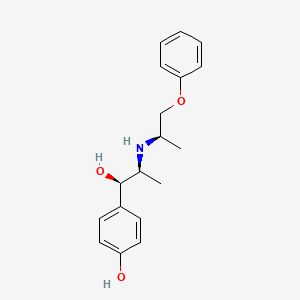
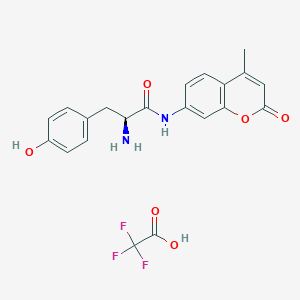
![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
